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molecular formula C8H10N2O3 B8575689 1H-Imidazole-1-acetic acid, 4-formyl-, ethyl ester

1H-Imidazole-1-acetic acid, 4-formyl-, ethyl ester

Cat. No. B8575689
M. Wt: 182.18 g/mol
InChI Key: HZEJXIBXLJOUGT-UHFFFAOYSA-N
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Patent
US08318746B2

Procedure details

To a suspension of sodium hydride (60%, oil, 1.40 g) in tetrahydrofuran (80 mL) was slowly added 1H-imidazole-4-carbaldehyde (3.00 g) at room temperature. The reaction mixture was stirred at room temperature until hydrogen gas generation stopped, and ethyl bromoacetate (4.5 mL) was added over 30 min. The reaction mixture was stirred at room temperature overnight, and ethanol (5 mL) was added. The insoluble material was filtered off, and the filtrate was concentrated. The obtained residue was subjected to silica gel column chromatography, and the title compound (3.94 g, yield 69%) was obtained as a yellow oil from a fraction eluted with tetrahydrofuran-hexane (5:1, volume ratio). MS: 183 (MH+).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.5 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
69%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[C:6]([CH:8]=[O:9])[N:5]=[CH:4]1.[H][H].Br[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]>O1CCCC1.C(O)C>[CH:8]([C:6]1[N:5]=[CH:4][N:3]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:7]=1)=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
N1C=NC(=C1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
4.5 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C=1N=CN(C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.94 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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